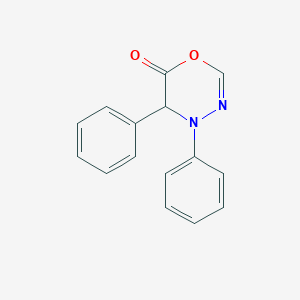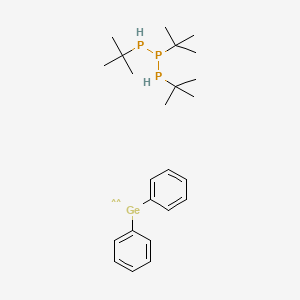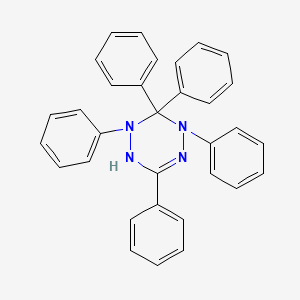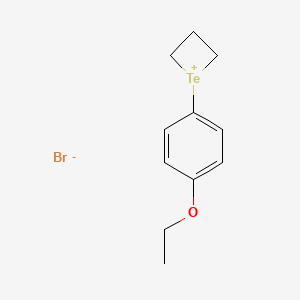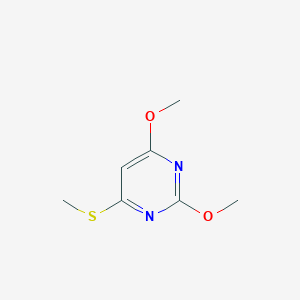
2,4-Dimethoxy-6-methylsulfanylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethoxy-6-methylsulfanylpyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in nucleic acids. This compound is characterized by the presence of two methoxy groups and a methylsulfanyl group attached to the pyrimidine ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxy-6-methylsulfanylpyrimidine typically involves multiple steps. One common method includes the cyclization of appropriate precursors followed by functional group modifications. For instance, starting with a pyrimidine derivative, methoxylation and methylsulfanylation reactions are carried out under controlled conditions to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes the use of catalysts and specific reaction conditions to facilitate the introduction of methoxy and methylsulfanyl groups. The scalability of the process is crucial for industrial applications, and methods are continuously refined to improve efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-6-methylsulfanylpyrimidine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or methylsulfanyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or thiolates are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the methoxy or methylsulfanyl positions.
Scientific Research Applications
2,4-Dimethoxy-6-methylsulfanylpyrimidine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Dimethoxy-6-methylsulfanylpyrimidine involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied. For instance, in antimicrobial research, it may inhibit key enzymes involved in bacterial growth.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxy-6-methylpyrimidine: Lacks the methylsulfanyl group, resulting in different chemical properties.
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine: Contains a methylsulfonyl group instead of a methylsulfanyl group, affecting its reactivity and applications.
Uniqueness
2,4-Dimethoxy-6-methylsulfanylpyrimidine is unique due to the presence of both methoxy and methylsulfanyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
89943-44-2 |
|---|---|
Molecular Formula |
C7H10N2O2S |
Molecular Weight |
186.23 g/mol |
IUPAC Name |
2,4-dimethoxy-6-methylsulfanylpyrimidine |
InChI |
InChI=1S/C7H10N2O2S/c1-10-5-4-6(12-3)9-7(8-5)11-2/h4H,1-3H3 |
InChI Key |
NRCCOQFBOKPWFY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=N1)OC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


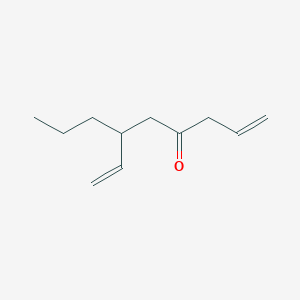
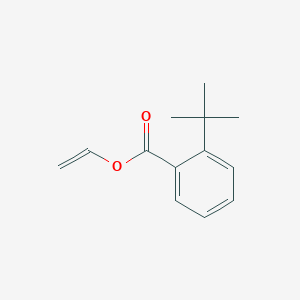
![9,9'-(Hexane-1,6-diyl)bis(9-borabicyclo[3.3.1]nonane)](/img/structure/B14396059.png)
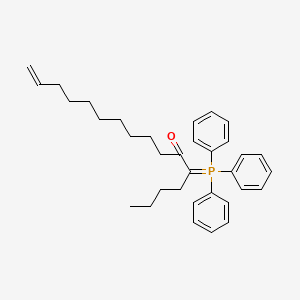
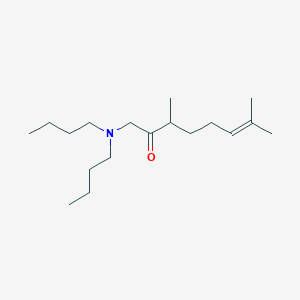
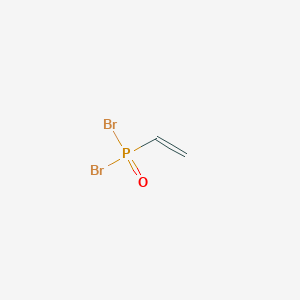
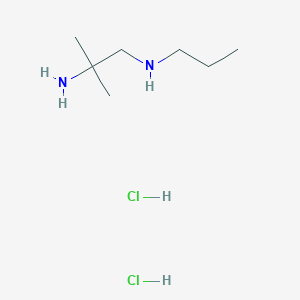
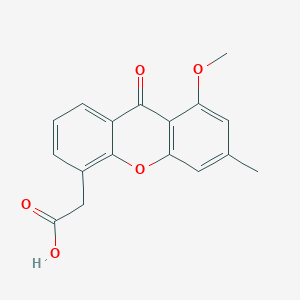
![7-(2,4,4-Trimethylpentan-2-yl)-1,4-dioxaspiro[4.4]nonane](/img/structure/B14396094.png)
-lambda~5~-phosphane](/img/structure/B14396097.png)
